![molecular formula C9H8BrNO2 B2927673 6-溴-5-甲基-1H-苯并[d][1,3]恶杂环-2(4H)-酮 CAS No. 186267-76-5](/img/structure/B2927673.png)

6-溴-5-甲基-1H-苯并[d][1,3]恶杂环-2(4H)-酮

描述

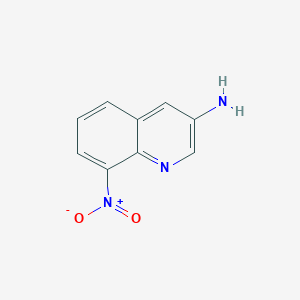

“6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “6-Bromo” indicates the presence of a bromine atom on the 6th carbon of the benzene ring, and the “5-methyl” indicates a methyl group attached to the 5th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would be characterized by the presence of a benzoxazine ring, a bromine atom at the 6th position, and a methyl group at the 5th position . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly reactive .科学研究应用

合成和化学反应

- 电环化的区域选择性:该化合物因其在区域选择性环化反应中的作用而受到研究,特别是在 s-三唑并[4,3-b]-as-三嗪-7(8H)-酮的合成中,展示了其在生产特定区域异构体中的用途 (Shawali & Gomha,2002)。

- 一步合成:它参与一步合成过程,例如在离子液体环境中创建苯并[b][1,4]恶杂环,展示了其在多组分化学反应中的有效性 (Soleimani 等,2012)。

- 成键催化剂:该化合物已被用于合成铂(II) NCN 钳形配合物,充当碳碳键形成的催化剂 (Fossey & Richards,2004)。

生物和药理应用

- 抗病毒和细胞毒活性:它已被纳入喹唑啉-4(3H)-酮衍生物的合成中,这些衍生物对单纯疱疹病毒和痘苗病毒表现出抗病毒活性 (Selvam 等,2010)。

- 抗菌活性:苯并[b][1,4]恶杂环-3(4H)-酮的衍生物(包括 6-溴-5-甲基-1H-苯并[d][1,3]恶杂环-2(4H)-酮)已被合成,并已显示出对各种细菌和真菌的抗菌特性 (Fang 等,2011)。

其他应用

- 苯并恶杂环衍生物的合成:它在合成具有潜在药理活性的新型苯并恶杂环衍生物中的用途突出了其在新型化学实体的合成中的多功能性 (Patel 等,2006)。

- 动态合成:该化合物参与动态合成过程,导致 2-取代苯并恶杂环酮和喹唑啉酮的产生,表明其在多种合成途径中的作用 (El-Hashash 等,2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATEZGRNWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)

![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)

![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2927611.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2927613.png)